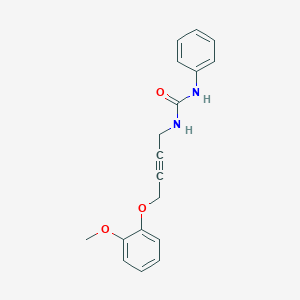

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea

Description

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea is a synthetic urea derivative characterized by a but-2-yn-1-yl linker substituted with a 2-methoxyphenoxy group at the 4-position and a phenylurea moiety. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name |

1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-16-11-5-6-12-17(16)23-14-8-7-13-19-18(21)20-15-9-3-2-4-10-15/h2-6,9-12H,13-14H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQBOTRFWSWZGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the But-2-yn-1-yl Intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 2-methoxyphenoxypropyne.

Coupling with Phenylurea: The intermediate is then reacted with phenylisocyanate under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or phenylurea moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related urea derivatives and their key attributes, based on evidence from synthetic, spectroscopic, and biological studies:

Key Observations :

The 2-methoxyphenoxy group in the target compound may confer distinct electronic effects compared to 4-methoxyphenyl () or halogenated aryl groups ().

Structural Rigidity :

- The but-2-yn-1-yl linker in the target compound introduces conformational restraint, contrasting with flexible alkyl chains in or heterocyclic systems in . This could influence binding to biological targets.

Biological Activity: HIF-1α inhibitors () demonstrate the importance of aryl substitution patterns, but the target compound’s alkyne linker and 2-methoxyphenoxy group remain untested for this activity. Safety data for 1-(4-methoxyphenyl)-3-phenylurea () highlight urea derivatives’ general toxicity risks, which may extend to the target compound.

Synthetic Accessibility: High yields (>90%) for alkyloxy-substituted ureas () suggest robust synthetic routes, whereas the target compound’s alkyne linker may require specialized conditions (e.g., Sonogashira coupling).

Biological Activity

1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a phenylurea moiety and a methoxyphenoxybutynyl substituent. Its molecular formula is C18H18N2O3, with a molecular weight of approximately 310.35 g/mol. The IUPAC name for this compound is 3-[4-(2-methoxyphenoxy)but-2-yn-1-yl]-1-phenylurea.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the butynyl group followed by the introduction of the methoxyphenoxy and phenylurea components. These reactions often require specific catalysts and controlled conditions to optimize yield and purity.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism may involve modulation of protein kinases or phosphatases, which are crucial for cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, it has shown cytotoxic effects in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 15 | Cytotoxic |

| A549 | 20 | Cytotoxic |

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. Studies indicate that administration of the compound resulted in tumor reduction in xenograft models, suggesting its efficacy as an anticancer agent.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Breast Cancer Treatment : A study involving mice with implanted MCF7 tumors showed that treatment with this compound led to a significant decrease in tumor size compared to control groups.

- Lung Cancer Models : In another study, A549 xenografts treated with the compound exhibited reduced metastasis and improved survival rates.

Therapeutic Implications

The unique structure of this compound positions it as a promising candidate for further development in cancer therapy. Its ability to selectively target cancer cells while sparing normal cells could lead to fewer side effects compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-phenylurea, and how can reaction conditions be systematically optimized?

- Methodology : Multi-step organic synthesis typically involves coupling 2-methoxyphenoxybut-2-yn-1-yl intermediates with phenylurea precursors. To optimize yields, employ reaction path search methods using quantum chemical calculations (e.g., density functional theory) to predict transition states and intermediates, followed by factorial design experiments (e.g., varying catalysts, solvents, and temperatures) . For example, coupling efficiency can be improved using palladium-catalyzed cross-coupling under inert atmospheres, monitored by TLC/HPLC .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC-MS with reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts.

- FT-IR to verify functional groups (e.g., urea C=O stretch at ~1650–1700 cm⁻¹) .

Q. What structural features of this compound influence its bioactivity, and how can structure-activity relationships (SAR) be explored?

- Methodology : Focus on key moieties:

- The 2-methoxyphenoxy group enhances lipophilicity, affecting membrane permeability.

- The but-2-yn-1-yl linker introduces rigidity, potentially influencing receptor binding.

- Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and evaluate bioactivity via in vitro assays (e.g., kinase inhibition). Compare results with computational docking studies to identify critical interactions .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict solubility and stability in biological matrices.

- ADMET Prediction Tools : Use platforms like SwissADME to estimate logP, bioavailability, and cytochrome P450 interactions.

- QSAR Models : Train models on existing bioactivity data to prioritize derivatives with optimal polar surface area (<140 Ų) and hydrogen-bonding capacity .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using DOE (Design of Experiments):

- pH Stability : Test in buffers (pH 1–10) at 37°C for 48 hours, monitoring degradation via UPLC.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. If discrepancies arise (e.g., unexpected oxidation products), isolate intermediates via preparative HPLC and characterize with HRMS/NMR .

Q. How can multi-objective optimization balance yield, purity, and environmental impact in scaled-up synthesis?

- Methodology : Apply green chemistry metrics (e.g., E-factor, atom economy) alongside process intensification:

- Flow Chemistry : Reduces solvent waste and improves heat transfer for exothermic steps.

- Solvent Screening : Replace dichloromethane with cyclopentyl methyl ether (CPME) for lower toxicity.

- Life Cycle Assessment (LCA) : Quantify energy use and waste generation across alternative routes .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodology :

- Re-evaluate Force Fields : Ensure MD simulations use updated parameters for urea and alkyne groups.

- Validate Assay Conditions : Check for false positives (e.g., compound aggregation in enzymatic assays) using dynamic light scattering.

- Synchrotron Crystallography : Resolve 3D binding modes to refine docking models .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodology :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀.

- ANOVA with Tukey’s HSD : Compare treatment groups while controlling for Type I errors.

- Principal Component Analysis (PCA) : Identify outliers or confounding variables in high-throughput datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.